1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is part of the benzotriazinone family, known for their diverse pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that this compound might interact with amino acids or proteins.
Mode of Action
The compound is likely to function as a reagent in peptide synthesis . It may interact with its targets (potentially amino acids or proteins) through acylation reactions . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .
Pharmacokinetics
Similar compounds are typically used in vitro for peptide synthesis
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By facilitating acylation reactions, it may enable the formation of peptide bonds, thereby influencing protein structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the ionization of the liberated hydroxy component, which serves as a color indicator of acylation progress, may be affected by the pH of the environment . .
Preparation Methods
The synthesis of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one derivatives with appropriate reagents under mild conditions . Industrial production methods often utilize in situ coupling reagents like DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to generate racemization-resistant esters .
Chemical Reactions Analysis
1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an α-glucosidase inhibitor, which is significant in the treatment of diabetes mellitus.
Medicine: The compound has been investigated for its anti-inflammatory and anti-cancer properties.
Industry: It is used in the synthesis of peptides and other complex organic molecules.
Comparison with Similar Compounds
Similar compounds include other benzotriazinone derivatives such as:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.
DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Used as a coupling reagent in organic synthesis.
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Another reagent used in peptide synthesis.
The uniqueness of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c17-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)18-19-21/h1-4,11H,5-10H2,(H2,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMAASMVWPKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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